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molecular formula C17H16N2O2 B8580166 1-(4-Nitrophenyl)-4-phenyl-1,2,3,6-tetrahydropyridine CAS No. 262614-51-7

1-(4-Nitrophenyl)-4-phenyl-1,2,3,6-tetrahydropyridine

Cat. No. B8580166
M. Wt: 280.32 g/mol
InChI Key: NPOPOOXEDSLDOV-UHFFFAOYSA-N
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Patent
US06884868B1

Procedure details

To a solution of 4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)nitrobenzene (6.4 g) in ethyl alcohol (192 ml) and tetrahydrofuran (192 ml) was added 10% palladium on carbon (0.64 g), and hydrogen gas at atmosphere pressure for 6 hours. The reaction mixture was filtered through celite and evaporated under reduced pressure to give 1-(4-aminophenyl)-4-phenylpiperidine (5.66 g).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
192 mL
Type
solvent
Reaction Step One
Quantity
192 mL
Type
solvent
Reaction Step One
Quantity
0.64 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH2:8][CH2:9][N:10]([C:13]3[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][CH:14]=3)[CH2:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H][H]>C(O)C.O1CCCC1.[Pd]>[NH2:19][C:16]1[CH:15]=[CH:14][C:13]([N:10]2[CH2:9][CH2:8][CH:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[CH2:12][CH2:11]2)=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
192 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
192 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.64 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)N1CCC(CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.66 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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